Molybdenum boride

Catalog No.
S579843
CAS No.
12006-98-3
M.F
BMo
M. Wt
106.8 g/mol
Availability
In Stock
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Molybdenum boride

CAS Number

12006-98-3

Product Name

Molybdenum boride

IUPAC Name

boranylidynemolybdenum

Molecular Formula

BMo

Molecular Weight

106.8 g/mol

InChI

InChI=1S/B.Mo

InChI Key

LGLOITKZTDVGOE-UHFFFAOYSA-N

SMILES

B#[Mo]

Synonyms

molybdenum boride

Canonical SMILES

B#[Mo]

Hard Materials and Coatings

Molybdenum boride is known for its exceptional hardness and resistance to wear and tear, making it a valuable material for research in hard materials and coatings. Studies have shown its potential application in:

  • Cutting tools: Molybdenum boride exhibits high wear resistance and thermal stability, making it a potential candidate for cutting tools used in harsh environments .
  • Wear-resistant components: Research suggests that molybdenum boride coatings can improve the wear resistance of various components in machinery, extending their lifespan and reducing maintenance costs .

Energy Storage and Conversion

Recent research has explored the potential of molybdenum boride in energy storage and conversion applications due to its unique electronic and structural properties. These include:

  • Lithium-ion batteries: Studies have shown that specific types of molybdenum boride monolayers, such as MoB and MoB3, exhibit promising characteristics for use as anode materials in lithium-ion batteries. These characteristics include high specific capacity, low diffusion barriers for lithium ions, and good structural stability .
  • Hydrogen storage: Research is ongoing to explore the potential of molybdenum boride for hydrogen storage applications. Its ability to absorb and release hydrogen under specific conditions makes it a candidate for developing efficient hydrogen storage solutions .

2D Materials Research

The recent discovery of two-dimensional (2D) molybdenum borides has opened up new avenues for scientific research. These 2D materials possess unique properties not found in their bulk counterparts, making them interesting for various applications, such as:

  • Electronic devices: The metallic nature of some 2D molybdenum borides makes them potential candidates for use in electronic devices due to their good electrical conductivity .
  • Catalysis: Research suggests that 2D molybdenum borides could be used as catalysts for various chemical reactions due to their specific surface properties and ability to bind with specific molecules .

Molybdenum boride is a compound formed between molybdenum and boron, known for its unique properties and potential applications in various fields. The most common forms of molybdenum boride include molybdenum diboride (MoB₂), molybdenum boride (MoB), and molybdenum triboride (Mo₂B₅). These compounds are characterized by their high hardness, thermal stability, and electrical conductivity, making them suitable for applications in cutting tools, wear-resistant coatings, and as catalysts in

, particularly in catalysis. They are known to facilitate the hydrogen evolution reaction (HER), where they serve as efficient electrocatalysts. For instance, studies have shown that molybdenum diboride exhibits excellent catalytic activity with low overpotentials and Tafel slopes, indicating its efficiency in promoting hydrogen production from water splitting . Additionally, molybdenum borides can react with oxygen at elevated temperatures, leading to oxidation and degradation of the material .

Several methods have been developed for synthesizing molybdenum borides:

  • Solid-State Metathesis: This method involves a redox-assisted reaction at relatively low temperatures (around 650 °C) to produce nanocrystalline molybdenum boride .
  • Chemical Vapor Deposition: This technique allows for the creation of ultrathin films of molybdenum borides, which exhibit enhanced catalytic properties due to their large surface area .
  • Combustion Synthesis: In this method, solid-phase displacement reactions are employed to form various phases of molybdenum borides such as Mo₂B and MoB₂ .
  • Physical Vapor Deposition: A direct method that avoids chemical etching, producing high-quality films without involving complex
Molybdenum Boride (MoB)HighConductiveExcellentElectrocatalysisMolybdenum Diboride (MoB₂)Very HighConductiveSuperiorCutting tools, wear-resistant coatingsTitanium Boride (TiB₂)Very HighSemi-conductiveModerateAerospace componentsZirconium Boride (ZrB₂)HighConductiveModerateHigh-temperature applications

Molybdenum boride stands out due to its exceptional catalytic activity combined with its mechanical properties, making it a versatile material for both industrial and research applications.

Studies on the interactions of molybdenum borides with other materials reveal their compatibility with various substrates in catalysis. For example, their ability to function effectively under acidic conditions enhances their suitability for applications in electrochemical cells . Further research is needed to fully understand the mechanisms behind these interactions and their implications for practical applications.

α-Molybdenum Monoboride and β-Molybdenum Monoboride Structural Variations

The α-molybdenum monoboride (α-MoB) and β-molybdenum monoboride (β-MoB) phases are distinguished by their distinct crystal symmetries and thermodynamic stabilities. α-MoB crystallizes in the tetragonal I41/amd space group, featuring alternating layers of molybdenum and boron atoms arranged in a distorted hexagonal close-packed configuration [1]. In contrast, β-MoB adopts the orthorhombic Cmcm space group, with a more open structure that allows for increased boron coordination. First-principles calculations reveal that α-MoB is energetically favorable at ambient conditions, with a formation energy 11 meV/atom lower than β-MoB [1]. This energy difference drives a phase transition at approximately 1,900 K, where β-MoB becomes thermodynamically stable due to entropic contributions [1].

The structural disparity between these phases manifests in their mechanical properties. α-MoB exhibits a Vickers hardness of ~25 GPa, while β-MoB shows marginally lower values (~22 GPa), correlating with their respective bond densities [1]. High-temperature X-ray diffraction studies confirm the reversibility of this transition, though kinetic barriers often result in metastable β-MoB retention at room temperature [1].

α-Molybdenum Diboride and β-Molybdenum Diboride Structures

Molybdenum diboride (MoB2) exists in two primary polymorphs: the α-MoB2 (AlB2-type) and β-MoB2 (CaSi2-type) structures. The α-phase crystallizes in the P6/mmm space group, characterized by planar hexagonal boron layers interleaved with molybdenum atoms [1]. However, this configuration is metastable, with a formation energy 152 meV/atom higher than the β-MoB2 phase [1]. The β-MoB2 structure adopts the trigonal R3m space group, featuring puckered boron layers that enhance in-plane bonding. A third metastable variant, the P63/mmc structure (isostructural with hP12-WB2), lies 3 meV/atom above the β-phase in energy, showcasing the subtle interplay between boron layer geometry and stability [1].

Recent studies highlight the role of synthetic conditions in phase selection. High-temperature annealing favors the β-MoB2 polymorph, while rapid quenching stabilizes the α-phase [1]. This kinetic trapping phenomenon underscores the challenges in obtaining phase-pure MoB2 samples for industrial applications.

Molybdenum Pentaboride and Higher Borides

Beyond MoB2, boron-rich phases such as Mo2B5 and MoB5 exhibit increasingly complex structural motifs. Mo2B5 crystallizes in the R3m space group, comprising alternating planar and puckered boron layers that form a three-dimensional network via B-B covalent bonds [1]. At higher boron concentrations, the Pmmn-MoB5 phase emerges, featuring edge-sharing MoB12 hexagonal prisms interconnected by open B15 clusters [1]. This architecture confers exceptional rigidity, with theoretical Vickers hardness values approaching 39 GPa, near the superhardness threshold [1].

The P63/mmc-MoB3 structure serves as a precursor for higher borides. Substitution of molybdenum atoms with triangular B3 units enables composition tuning from MoB3 to MoB5. In MoB4, these substitutions generate a metastable phase 15 meV/atom above the convex hull, while MoB5 lies on the hull, marking the thermodynamic limit for boron incorporation [1].

Table 1: Crystallographic Parameters of Select Molybdenum Borides

PhaseSpace Groupa (Å)c (Å)Hardness (GPa)
α-MoBI41/amd5.544.8125
β-MoBCmcm3.218.9322
β-MoB2R3m5.206.3530
Pmmn-MoB5Pmmn4.989.1239

Structural Defects and Vacancy Ordering

Short-Range Vacancy Ordering in Boron-Rich Phases

Boron-rich molybdenum borides exhibit pronounced vacancy ordering, particularly in the Mo1-xB3 system. In the P63/mmc-MoB3 parent structure, molybdenum vacancies at Wyckoff 2b sites are preferentially occupied by B3 triangular units [1]. These units adopt specific orientations to minimize repulsive interactions, favoring configurations where B3 triangles maximize separation within the molybdenum sublattice [1]. Monte Carlo simulations reveal that short-range order dominates at intermediate compositions (MoB4–MoB4.7), while long-range ordering emerges near MoB5 due to B3 unit repulsion [1].

X-ray diffraction studies of nonstoichiometric Mo0.8B3 demonstrate excellent agreement with models incorporating 20% molybdenum vacancy occupancy [1]. The resultant structures exhibit anisotropic thermal displacement parameters, reflecting the dynamic nature of vacancy-B3 unit interactions at elevated temperatures [1].

Compositional Variability in Molybdenum TriBoride

The Mo1-xB3 system permits continuous composition variation from x = 0 (MoB3) to x = 0.2 (Mo0.8B3). First-principles calculations show that energy minimization drives boron enrichment, with the convex hull favoring MoB4.02 (ΔH = 2 meV/atom) over stoichiometric MoB3 (ΔH = 18 meV/atom) [1]. This compositional flexibility arises from the ability of B3 units to partially occupy molybdenum sites without inducing structural collapse.

Lattice parameter trends reflect this variability: the a-axis contracts from 5.21 Å (MoB3) to 5.20 Å (MoB5), while the c-axis expands from 6.31 Å to 6.37 Å over the same range [1]. These subtle changes provide a diagnostic tool for quantifying boron content in synthetic samples.

Pressure-Induced Phase Transformations

High-Pressure β-Molybdenum Diboride to α-Molybdenum Diboride Transition

Under hydrostatic pressure, the β-MoB2 (R3m) phase undergoes a reversible transition to the α-MoB2 (P6/mmm) structure at approximately 15 GPa [1]. This transformation is driven by the superior compressibility of the puckered β-phase boron layers, which adopt planar configurations to minimize volume. The transition exhibits hysteresis, with a 3 GPa pressure difference between compression and decompression cycles [1].

Structural Stability Limits

The stability field of molybdenum borides is bounded by boron content and external conditions. At ambient pressure, MoB5 represents the boron-richest stable phase, with higher borides (e.g., MoB6) lying >50 meV/atom above the convex hull [1]. Under extreme pressures (>30 GPa), ab initio molecular dynamics simulations predict decomposition into elemental molybdenum and boron-rich phases, though experimental validation remains pending [1].

Temperature modulates these stability limits, with entropy stabilizing high-symmetry phases at elevated temperatures. For instance, the β-MoB phase becomes dominant above 1,900 K, despite its higher enthalpy relative to α-MoB [1]. This interplay between enthalpy and entropy creates complex phase diagrams requiring advanced computational methods for accurate mapping.

High-Temperature Synthesis Routes

High-temperature synthesis methods represent the most widely adopted approaches for producing molybdenum boride materials, leveraging elevated thermal conditions to overcome activation energy barriers and facilitate the formation of thermodynamically stable phases [1] [2].

Solid-State Reaction Methods

Solid-state reaction methods constitute the fundamental approach for molybdenum boride synthesis, involving the direct reaction of elemental or compound precursors under controlled thermal conditions. The solid-state pressureless sintering method has demonstrated exceptional efficacy in producing high-purity molybdenum aluminum boride through the reaction of molybdenum powder, aluminum powder, and boron powder in stoichiometric ratios [3] [4]. This method requires precise temperature control, typically operating at 1500°C with a heating rate of 10°C per minute, followed by isothermal holding for 10 hours to ensure complete reaction and phase formation [3].

The mechanochemical synthesis approach represents a significant advancement in room-temperature processing, enabling the production of multiple molybdenum boride phases including α-molybdenum boride, β-molybdenum boride, molybdenum diboride, dimolybdenum boride, and dimolybdenum pentaboride through ball-milling operations [5]. This method utilizes native boron oxide, magnesium, and molybdenum oxide as starting materials, with milling durations ranging from 6 to 20 hours depending on the desired phase composition [5] [6]. The optimal composition for molybdenum boride synthesis involves molybdenum trioxide with 100 weight percent boron trioxide and 50 weight percent magnesium, achieving an average particle size of 1.41 micrometers after 6 hours of milling and subsequent acid leaching [5].

Solid-state metathesis reactions provide a rapid, self-sustaining route to transition metal borides through the reaction of transition metal chlorides with magnesium boride. These reactions become self-propagating when the adiabatic temperature exceeds the melting point of the by-product salt, magnesium chloride, at 987 Kelvin [7]. The metathesis approach enables the synthesis of boride solid solutions using mixed chloride precursors and can produce boride-nitride composites through the incorporation of additional precursors such as sodium azide [7].

Arc Melting Techniques

Arc melting techniques employ high-temperature plasma discharge to achieve rapid melting and solidification of molybdenum boride materials. The conventional arc melting method utilizes a consumable electrode in vacuum or inert atmosphere, with temperatures reaching 1600-1800°C under pressures of 5.2 gigapascals [8]. This technique successfully produces various molybdenum boride phases including dimolybdenum boride, α-molybdenum boride, β-molybdenum boride, and α-molybdenum diboride [8].

Atmospheric alternating current arc discharge presents an innovative approach for molybdenum boride synthesis, operating at atmospheric pressure while maintaining high temperatures between 2000-3000°C [9]. This method demonstrates the capability to synthesize four distinct crystalline phases: dimolybdenum boride, molybdenum boride, molybdenum diboride, and dimolybdenum pentaboride [9]. The resulting molybdenum boride particles exhibit a wide size distribution from 10 to 100 micrometers, forming agglomerates with sizes up to approximately 550 micrometers [9].

The pulsed discharge method represents a cost-effective approach utilizing electrical energy stored in capacitors to heat molybdenum rod and boron powder precursors [10]. This technique involves vapor diffusion with vaporized precursors forming nanoparticles through supersaturation, nucleation, and condensation processes [10]. The method successfully produces molybdenum boride nanoparticles with controlled size distributions and morphologies [10].

In-situ formation of molybdenum borides through arc welding with flux-cored wires demonstrates practical applications in hardfacing operations [11]. The process utilizes a reaction mixture of boron carbide and molybdenum in a 1:1 ratio, resulting in the formation of molybdenum tetraboride grains with microhardness exceeding 27 gigapascals [11]. The irregular structure formed under arc welding conditions provides favorable wear resistance properties due to the high microhardness of the molybdenum tetraboride phase [11].

Chemical Vapor Deposition

Chemical vapor deposition represents a sophisticated synthesis approach enabling precise control over molybdenum boride film formation through gas-phase reactions of molecular precursors.

Precursors and Process Parameters

Molybdenum-containing precursors for chemical vapor deposition encompass a diverse range of organometallic and halide compounds. Molybdenum oxytetrachloride emerges as a particularly effective precursor for molybdenum-containing material deposition, offering superior deposition rates compared to conventional molybdenum pentachloride [12] [13]. The precursor exhibits optimal performance at temperatures ranging from 400 to 575°C under vapor deposition conditions, with hydrogen serving as the reducing gas to facilitate elemental molybdenum formation [12] [13].

Advanced organometallic precursors include 1,4-di-tert-butyl-1,4-diazabutadienyl-bis-tert-butylimido-molybdenum, which provides adequate thermal characteristics for vapor phase deposition applications [14]. This precursor demonstrates effectiveness in the temperature range of 600-800°C when combined with elemental sulfur as a co-reactant, enabling the formation of crystalline and stoichiometric molybdenum-containing films [14].

The crucible-free synthesis technique utilizes gaseous boron halides, particularly boron tribromide, which possesses sufficient vapor pressure at room temperature [2]. This method involves heating a molybdenum wire to reaction temperatures up to 1800°C in an atmosphere of gaseous boron tribromide, resulting in the formation of molybdenum boride through the reaction of solid transition metal with gaseous boron halide [2].

Process parameters for chemical vapor deposition require careful optimization to achieve desired film properties. Pressure conditions typically range from 1 to 60 torr, with carrier gas flow rates between 50-250 standard cubic centimeters per minute [12] [13]. The deposition rate varies from 1-20 angstroms per minute depending on precursor selection and process conditions [12] [14].

Ultra-thin Film Formation

Ultra-thin molybdenum boride film formation represents a critical advancement in two-dimensional material synthesis. The chemical vapor deposition approach enables the preparation of ultrathin hexagonal molybdenum triboride films with thickness of 6.48 nanometers on molybdenum foils [15] [16]. This process utilizes a mixture of boron and boron oxide powders as the boron source, with hydrogen gas serving as both carrier and reducing gas [15] [16].

The ultrathin film formation process demonstrates exceptional control over morphology and thickness, achieving large-area coverage while maintaining structural integrity [15] [16]. The resulting films exhibit metallic characteristics, facilitating fast electron transport along active edges and enhancing catalytic performance [15] [16]. The Tafel slope of 52 millivolts per decade represents the lowest value reported for molybdenum boride catalysts, indicating superior kinetic properties [15] [16].

Direct current magnetron sputtering provides an alternative approach for ultra-thin film formation, enabling the deposition of molybdenum boride films with controlled thickness from 10 to 1000 nanometers [17]. The films exhibit a nanocomposite structure with approximately 10-nanometer large molybdenum diboride grains surrounded by a boron-rich tissue phase [17]. The unique microstructure results in exceptional hardness of 29±2 gigapascals, exceeding bulk sample performance [17].

Thin film molybdenum trioxide precursors enable uniform vapor pressure-based chemical vapor deposition growth through co-evaporation. This method addresses precursor vapor control during the deposition process, providing uniform molybdenum vapor that promotes highly reproducible crystal growth. The approach represents a significant advancement toward reproducible molybdenum-containing material synthesis for semiconductor applications.

Physical Vapor Deposition Methods

Physical vapor deposition methods provide precise control over molybdenum boride film deposition through direct material transfer from target to substrate without chemical reaction in the vapor phase [2] [17].

Direct current magnetron sputtering emerges as the predominant physical vapor deposition technique for molybdenum boride synthesis, utilizing compound targets or co-sputtering approaches [17]. The method enables deposition of molybdenum boride films with controlled composition and microstructure, achieving deposition rates of 1-10 angstroms per second at substrate temperatures between 300-500°C [17]. The technique produces films with nanocomposite structures, consisting of approximately 16-nanometer large molybdenum diboride grains surrounded by amorphous tissue phases.

Radio frequency magnetron sputtering provides enhanced control over film stoichiometry through independent control of molybdenum and boron deposition rates. This co-sputtering approach enables precise adjustment of boron-to-molybdenum ratios, facilitating the formation of specific molybdenum boride phases. The method operates at lower substrate temperatures of 200-600°C while maintaining deposition rates of 0.5-5 angstroms per second.

Electron beam evaporation offers high-rate deposition capabilities for molybdenum boride films, utilizing molybdenum and boron pellets as source materials. The technique operates under ultra-high vacuum conditions of 10^-6 to 10^-4 pascals, achieving deposition rates of 5-50 angstroms per second. The high-energy electron beam enables precise control over evaporation rates and film composition.

Thermal evaporation provides a cost-effective approach for molybdenum boride deposition, particularly suitable for thick film applications. The method utilizes molybdenum and boron powder sources, operating at temperatures between 1000-1500°C under moderate vacuum conditions. Deposition rates range from 10-100 angstroms per second, enabling the formation of films with thickness from 0.5 to 5 micrometers.

Molten Salt-Assisted Synthesis

Molten salt-assisted synthesis represents an innovative approach for producing molybdenum boride materials at relatively low temperatures while maintaining excellent phase purity and morphological control.

The molten salt-mediated magnesiothermic reduction technique demonstrates exceptional effectiveness in synthesizing high-quality boron-based fine powders. Among the chloride salts investigated, magnesium chloride exhibits the most favorable accelerating effect on molybdenum boride synthesis, attributed to higher solubility levels of magnesium and magnesium oxide in molten magnesium chloride compared to other salt media. The optimal synthesis conditions involve temperatures of 900-1000°C with reaction durations of 4-6 hours, producing phase-pure products with particle sizes of 100-200 nanometers.

The molten salt synthesis of β-molybdenum diboride nanosheets represents a significant advancement in crystalline material production. The reaction of molybdenum trichloride and boron at 850°C in lithium chloride-potassium chloride medium produces β-molybdenum diboride with nanosheet morphology and large Brunauer-Emmett-Teller surface area of 48 square meters per gram. This approach overcomes the synthetic challenges associated with β-molybdenum diboride formation through conventional methods.

Molten salt shielded synthesis represents a sustainable processing paradigm utilizing no inert gas and relatively low temperatures to synthesize powders with uniform chemical composition and high phase purity. The method involves cold-pressing elemental powder precursors followed by encapsulation with halide salts such as sodium chloride, potassium bromide, and sodium chloride-potassium bromide mixtures. Processing at 1000°C enables the synthesis of molybdenum aluminum boride powders with predominantly single-phase composition.

The dissolution-precipitation mechanism dominates molten salt synthesis processes, facilitating enhanced reactivity through ionic transport in the molten medium. The molten salt environment provides several advantages including lower synthesis temperatures, well-dispersed product powders with high surface reactivity, controllable grain shapes and sizes, and scalable, cost-effective processing.

Mechanochemical Synthesis at Room Temperature

Mechanochemical synthesis at room temperature represents a revolutionary approach for producing refractory molybdenum boride materials without conventional thermal processing requirements [5] [6].

The mechanochemical synthesis process utilizes high-energy ball milling to induce solid-state reactions between precursor materials at ambient temperature [5] [6]. Starting materials typically include molybdenum trioxide, boron trioxide, and magnesium as reducing agent, with stoichiometric ratios adjusted to achieve desired phase compositions [5]. The optimal composition for molybdenum boride synthesis involves molybdenum trioxide with 100 weight percent boron trioxide and 50 weight percent magnesium, processed for 6 hours followed by hydrochloric acid leaching [5].

Ball-to-powder ratios significantly influence reaction kinetics and product formation, with optimal ratios ranging from 10:1 to 15:1 depending on precursor selection [5] [6]. Milling speeds of 300-400 revolutions per minute provide sufficient energy input to overcome activation barriers while preventing excessive heat generation [5] [6]. Controlled atmosphere conditions, typically argon, prevent oxidation during processing [5] [6].

Product characterization reveals the formation of multiple molybdenum boride phases including α-molybdenum boride, β-molybdenum boride, molybdenum diboride, dimolybdenum boride, and dimolybdenum pentaboride [5] [6]. The mechanochemical approach enables the synthesis of metastable phases that may not be accessible through conventional high-temperature methods. Particle size analysis indicates average sizes ranging from 0.8 to 1.41 micrometers, with morphology influenced by milling conditions [5] [6].

Thermochemical calculations using FactSage software predict reaction formation mechanisms and product distributions, enabling optimization of synthesis parameters [5] [6]. The mechanochemical approach demonstrates the capability to synthesize molybdenum diboride at room temperature, despite the phase being thermodynamically stable only above 1500°C.

High-Pressure Synthesis Techniques

High-pressure synthesis techniques enable the formation of molybdenum boride phases under extreme conditions, accessing unique structural arrangements and properties not achievable through conventional methods.

Diamond anvil cell experiments provide precise control over pressure conditions up to 5.2 gigapascals, enabling the synthesis of various molybdenum boride phases including dimolybdenum boride, molybdenum boride, and molybdenum diboride at temperatures of 1600-1800°C. The high-pressure environment facilitates the formation of dense, well-crystallized products with enhanced mechanical properties.

Large-volume press systems, particularly Paris-Edinburgh press configurations, enable the synthesis of high-entropy boride materials under controlled pressure and temperature conditions. The process involves ball-milled powder mixtures of hafnium dioxide, molybdenum trioxide, niobium pentoxide, tantalum pentoxide, zirconium dioxide, carbon black, and boron carbide. Synthesis occurs at pressures of 0.9-7.6 gigapascals with temperatures ranging from 1373 to 1873 Kelvin.

High-pressure synthesis of molybdenum triboride utilizing metal platinum or bismuth flux demonstrates the capability to produce large single crystals. The process involves manipulation of temperature gradients at high pressures, with synthesis occurring at 15 gigapascals and temperatures of 1650-1750°C. The temperature gradient method overcomes activation barriers and facilitates rapid formation of transition metal borides under pressure.

Cubic anvil press systems provide intermediate pressure capabilities of 1.0-6.0 gigapascals, suitable for synthesizing various molybdenum boride phases. The process utilizes molybdenum and boron powder precursors with heating durations of 10-120 minutes depending on desired phase composition. Products include dimolybdenum boride, molybdenum boride, molybdenum diboride, and dimolybdenum pentaboride phases.

Selective Etching Methods for MBene Derivatives

Selective etching methods represent advanced processing techniques for producing two-dimensional molybdenum boride materials through chemical exfoliation of layered precursor phases [3].

The selective etching of molybdenum aluminum boride utilizes alkaline solutions to remove aluminum atoms while preserving the molybdenum-boron framework [3]. Sodium hydroxide solutions at concentrations of 10-25 weight percent provide effective etching at room temperature, with processing durations of 24 hours required for complete aluminum removal [3]. The pH conditions of 13.66-13.76 facilitate selective dissolution of aluminum while maintaining structural integrity of the molybdenum boride layers [3].

Hydrofluoric acid-based etching provides an alternative approach for MBene formation from complex precursor phases. The process involves treatment of molybdenum aluminum boride for 24, 48, and 72 hours with aqueous hydrochloric acid-hydrogen peroxide solutions. Time-controlled etching and delamination deliver individual single-to-few layered MBene flakes with optimized properties achieved at 48-hour processing duration.

The chemical exfoliation of ordered molybdenum-yttrium-aluminum-boride and molybdenum-scandium-aluminum-boride phases produces boridene materials with ordered metal vacancies. Selective etching of aluminum and yttrium or scandium atoms from three-dimensional in-plane chemically ordered structures occurs in aqueous hydrofluoric acid, producing single-layer two-dimensional molybdenum boride sheets.

Lithium fluoride-hydrochloric acid etching solutions provide controlled chemical exfoliation with pH conditions of 0.78 [3]. This approach enables the formation of two-dimensional molybdenum boride structures with sheet-like morphology and surface areas ranging from 35-45 square meters per gram [3]. The etching process requires careful control of temperature, duration, and solution composition to achieve optimal delamination [3].

Hydrothermal Methods for Controlled Morphology

Hydrothermal methods offer precise morphological control over molybdenum-containing materials through solution-based synthesis under elevated temperature and pressure conditions.

The hydrothermal synthesis of molybdenum-based oxides utilizes molybdenum trioxide dihydrate and ammonium heptamolybdate as precursors, with temperature ranges of 150-210°C and pH conditions of 1-3. The addition of nitric acid facilitates the formation of rod-like morphologies, with the rod structure stabilized during subsequent calcination and catalytic testing. Surface areas of 67-79 square meters per gram are achieved through controlled hydrothermal processing.

The morphology-controllable synthesis approach utilizes different inorganic salts such as potassium nitrate, calcium nitrate, and lanthanum nitrate to modify crystal growth patterns. The presence of hydrogen ions and metal cation modification enables the formation of nanobelts and prism-like particles with controllable dimensions. The hydrothermal process operates at temperatures of 160-200°C for durations of 12-24 hours.

One-step hydrothermal synthesis of phase-engineered materials demonstrates the capability to produce heterostructured compositions through controlled precursor dissolution and reaction. The process involves complete dissolution of molybdenum trioxide crystals under hydrothermal conditions, followed by controlled nucleation and growth of desired phases. Temperature control between 140-180°C enables the formation of various morphologies including spherical and flower-like structures.

Other CAS

12006-98-3

General Manufacturing Information

Molybdenum boride (MoB): ACTIVE

Dates

Last modified: 08-15-2023

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